[Methyl(phenyl)sulfamoyl]acetic acid
Description
[Methyl(phenyl)sulfamoyl]acetic acid is a sulfamoyl-containing acetic acid derivative characterized by a methyl-phenyl substituted sulfamoyl group attached to an acetic acid backbone. Sulfamoyl groups are known for their hydrogen-bonding capacity and role in enhancing pharmacokinetic profiles, making them valuable in medicinal chemistry .
Properties
IUPAC Name |
2-[methyl(phenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(8-5-3-2-4-6-8)15(13,14)7-9(11)12/h2-6H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRUMZRVNJXYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651621 | |
| Record name | [Methyl(phenyl)sulfamoyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7117-20-6 | |
| Record name | [Methyl(phenyl)sulfamoyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Methyl-N-phenylsulfonamide
The sulfonamide precursor is synthesized by reacting N-methylaniline with sulfonyl chloride under basic conditions. For instance, treatment of N-methylaniline with chlorosulfonic acid yields N-methyl-N-phenylsulfonamide, though precise stoichiometry and temperature control (0–5°C) are critical to avoid polysubstitution.
Alkylation with Bromoacetic Acid
Deprotonation of N-methyl-N-phenylsulfonamide using sodium hydride in tetrahydrofuran generates a sulfonamide anion, which reacts with bromoacetic acid or its ethyl ester. The ester variant, ethyl bromoacetate, is often preferred to mitigate carboxylic acid interference. Post-alkylation, hydrolysis with sodium hydroxide (50–70% aqueous) followed by acidification (pH 1–2) yields the target acid. Typical yields range from 65–75%, with purity enhanced via recrystallization from ethanol-water mixtures.
Key Reaction Conditions
- Molar ratio (sulfonamide:bromoacetate): 1:1.2–1.5
- Temperature: 60–80°C for alkylation; reflux for hydrolysis
- Solvent: Tetrahydrofuran or dimethylformamide
Willgerodt-Kindler Reaction Adaptation
The Willgerodt-Kindler reaction, traditionally used to convert ketones to thioamides, can be adapted for sulfamoyl acetic acid synthesis.
Reaction Mechanism and Modifications
Starting with aryl ketones (e.g., acetophenone derivatives), treatment with morpholine and sulfur under reflux forms a thioamide intermediate. Subsequent oxidation with hydrogen peroxide converts the thioamide to a sulfonamide, while hydrolysis with hydrochloric acid yields the carboxylic acid. For [Methyl(phenyl)sulfamoyl]acetic acid, this pathway requires a ketone precursor with adjacent methyl and phenyl groups, though regioselectivity challenges may arise.
Optimized Parameters
- Reflux duration: 8–10 hours
- Oxidizing agent: 30% H₂O₂
- Hydrolysis: 6M HCl at 90°C
Grignard Reagent-Based Synthesis
Introducing the acetic acid moiety via Grignard reagents offers a versatile route.
Sulfamoyl Grignard Reagents
Generation of sulfamoyl magnesium bromide from N-methyl-N-phenylsulfonamide and magnesium in tetrahydrofuran enables nucleophilic addition to carbonyl compounds . For example, reaction with carbon dioxide under pressure forms the carboxylic acid directly. This method, while efficient, demands anhydrous conditions and precise temperature control (−10°C to 0°C).
Post-Reaction Workup
Acidification of the quenched Grignard solution (pH 1–2) precipitates the product, which is purified via vacuum distillation or recrystallization. Yields up to 68% have been reported in analogous syntheses.
Direct introduction of the sulfamoyl group to acetic acid remains underexplored but feasible under controlled conditions.
Chlorosulfonation of Acetic Acid
Reacting chlorosulfonic acid with chloroacetic acid at low temperatures (−20°C) forms chlorosulfonylacetic acid chloride , which couples with N-methylaniline to yield the target compound. This method, however, faces challenges in handling corrosive reagents and byproduct management.
Sulfur Trioxide Mediated Reactions
Gaseous sulfur trioxide in dichloromethane sulfonates the acetic acid backbone, followed by amination with N-methylaniline. This route achieves moderate yields (55–60%) but requires stringent moisture exclusion.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | ≥95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Willgerodt-Kindler | 60–65 | 90 | Utilizes inexpensive reagents | Multi-step, oxidation control needed |
| Grignard Reagent | 65–68 | 85 | Direct CO₂ incorporation | Sensitivity to moisture, cost |
| Direct Sulfonation | 55–60 | 80 | Fewer steps | Corrosive reagents, low yield |
Industrial-Scale Considerations
For large-scale production, nucleophilic substitution and Grignard-based methods are most viable. The former benefits from readily available starting materials and straightforward purification, while the latter offers atom economy. Recent patents highlight the use of continuous flow reactors to enhance reaction efficiency and safety in sulfonamide syntheses.
Chemical Reactions Analysis
Types of Reactions
[Methyl(phenyl)sulfamoyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [Methyl(phenyl)sulfamoyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Methyl(phenyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Phenyl[(phenylsulfonyl)amino]acetic Acid (CID 280707)
- Molecular Formula: C₁₄H₁₃NO₄S
- Structure: Features a phenylsulfonyl group linked to an aminoacetic acid backbone.
- Reference : .
4-(Methylsulfonyl)phenylacetic Acid
- Molecular Formula : C₉H₁₀O₄S
- Structure : A methylsulfonyl group attached to a phenylacetic acid.
- Key Differences : Lacks the sulfamoyl moiety; the sulfonyl group increases electron-withdrawing effects.
- Applications : Used as an impurity standard in Etoricoxib (a COX-2 inhibitor) .
Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid
- Molecular Formula: C₁₀H₁₃NO₄S
- Structure : Incorporates a 4-methylphenylsulfonyl group.
- Key Differences : Methyl substitution on the phenyl ring enhances lipophilicity compared to unsubstituted phenyl derivatives.
- Reference : .
Sulfamoylphenyl Acetic Acid Derivatives (COX-2 Inhibitors)
- Structure : Includes compounds like propyl/isopropyl amides and sulfamoylphenyl esters.
- Key Findings :
- Reference : .
Antibacterial Activity
- Benzoxazine Derivatives: Compounds like [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl)amino]methyl}-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid demonstrated efficacy against Klebsiella pneumoniae and Enterococcus faecalis .
COX-2 Inhibition
- Sulfamoylphenyl Esters/Amides: Exhibited nanomolar-range IC₅₀ values for COX-2, with sulfamoyl groups enhancing target binding through hydrogen bonding .
- Implication : [Methyl(phenyl)sulfamoyl]acetic acid could serve as a scaffold for anti-inflammatory drug development.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| This compound* | ~C₁₀H₁₂N₂O₄S | ~264.28 g/mol | Predicted lower logP than sulfones |
| CID 280707 | C₁₄H₁₃NO₄S | 299.32 g/mol | Higher lipophilicity (sulfonyl) |
| 4-(Methylsulfonyl)phenylacetic Acid | C₉H₁₀O₄S | 214.24 g/mol | High solubility (polar sulfonyl) |
| Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid | C₁₀H₁₃NO₄S | 243.28 g/mol | Moderate lipophilicity (methyl substituent) |
*Predicted based on structural analogues.
Biological Activity
[Methyl(phenyl)sulfamoyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to an acetic acid moiety, which plays a crucial role in its biological activity. The sulfamoyl group is known for its ability to interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell functions, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Klebsiella pneumoniae | 10 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various models. Studies indicate that it can reduce inflammation markers in animal models of arthritis, showing promise for treating inflammatory diseases.
Case Study:
In a study involving adjuvant-induced arthritis in rats, treatment with this compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions.
Anticancer Activity
Recent research has also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
Table 2: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 22.08 |
| HepG2 | 18.50 |
| HCT116 | 20.75 |
The compound's ability to inhibit cell proliferation suggests a mechanism that may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfamoyl group is believed to inhibit certain enzymes involved in inflammatory pathways and microbial metabolism. Additionally, the phenoxy acetic acid moiety enhances binding affinity to target proteins, facilitating its therapeutic effects.
Q & A
Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?
- Methodological Answer : Synthesize fluorinated analogs (e.g., perfluorophenyl derivatives) and compare their enzyme inhibition potency via fluorometric assays. Use X-ray crystallography to analyze binding interactions, focusing on halogen bonding and hydrophobic effects. Corrogate SAR trends with logP values to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
